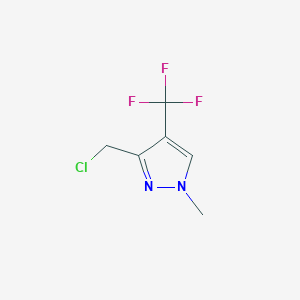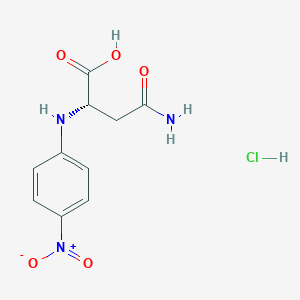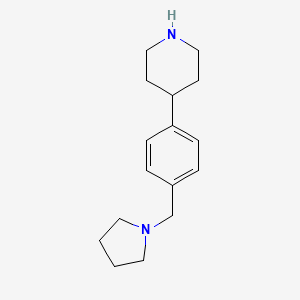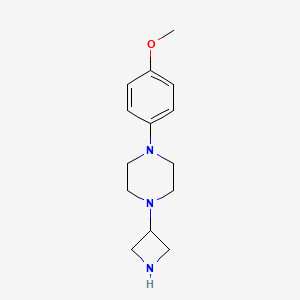
3-(Chloromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a chloromethyl group, a methyl group, and a trifluoromethyl group on the pyrazole ring makes this compound particularly interesting for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 3-(trifluoromethyl)-1-methyl-1H-pyrazole with chloromethylating agents. Common chloromethylating agents include chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Chloromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrazole N-oxides or reduction to form dechlorinated products.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, pyrazole N-oxides, and dechlorinated pyrazoles, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with specific biological targets.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can interact with various receptors or enzymes, modulating their function and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(Trifluoromethyl)-1-methyl-1H-pyrazole: Lacks the chloromethyl group, resulting in different reactivity and biological activity.
3-(Chloromethyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazole: Contains a phenyl group instead of a methyl group, which can alter its chemical and biological properties.
3-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole: The position of the trifluoromethyl group is different, affecting its reactivity and interactions.
Uniqueness: The unique combination of the chloromethyl, methyl, and trifluoromethyl groups on the pyrazole ring gives 3-(Chloromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H6ClF3N2 |
|---|---|
Molekulargewicht |
198.57 g/mol |
IUPAC-Name |
3-(chloromethyl)-1-methyl-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C6H6ClF3N2/c1-12-3-4(6(8,9)10)5(2-7)11-12/h3H,2H2,1H3 |
InChI-Schlüssel |
KNYUSGZRHIKQHH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)CCl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12954728.png)






![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)





